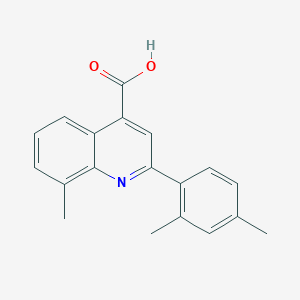
2-(2,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like “2-(2,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid” belong to a class of organic compounds known as quinolines and carboxylic acids. Quinolines are compounds containing a quinoline moiety, a bicyclic aromatic compound made up of a benzene ring fused to a pyridine ring . Carboxylic acids are organic compounds containing a carboxyl group (-COOH) .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, the Suzuki-Miyaura coupling is a common method used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and a palladium catalyst .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, carboxylic acids can undergo reactions such as esterification and decarboxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include density, boiling point, vapor pressure, and solubility .Aplicaciones Científicas De Investigación
Organic Light Emitting Diodes (OLEDs)
BODIPY-based OLEDs : BODIPY-based materials, incorporating quinoline structures, have emerged as promising candidates for OLED applications. These materials are explored for their potential in creating metal-free infrared emitters, showcasing the versatility of quinoline derivatives in organic optoelectronics. The review by Squeo and Pasini (2020) highlights advancements in structural design and synthesis of these compounds for OLED devices, suggesting a path for future research in quinoline-based materials for electronic applications (Squeo & Pasini, 2020).
Antimicrobial Applications
Antituberculosis Organotin(IV) Complexes : Research on organotin(IV) complexes, including those derived from carboxylic acids like 2-[(2,6-dimethylphenyl)amino]benzoic acid, has demonstrated significant antituberculosis activity. These studies underscore the structural diversity and biological potential of organotin moiety in medicinal chemistry, indicating the relevance of exploring carboxylic acid derivatives for antimicrobial applications (Iqbal, Ali, & Shahzadi, 2015).
Biocatalyst Inhibition
Impact of Carboxylic Acids on Microbial Inhibitors : Carboxylic acids, including derivatives and related compounds, are investigated for their role as microbial inhibitors. This is relevant in the context of biorenewable chemicals production and highlights the dual role of carboxylic acids in both promoting and inhibiting microbial growth. Jarboe, Royce, and Liu (2013) discuss how certain carboxylic acids can inhibit engineered microbes, such as E. coli and Saccharomyces cerevisiae, underscoring the importance of understanding these compounds' interactions with biological systems (Jarboe, Royce, & Liu, 2013).
Drug Synthesis
Levulinic Acid in Drug Synthesis : Levulinic acid, a key biomass-derived chemical with carboxylic and carbonyl functional groups, demonstrates the potential of carboxylic acids in drug synthesis. It serves as a versatile precursor for various pharmaceuticals, showcasing the utility of carboxylic acid derivatives in medicinal chemistry. Zhang et al. (2021) review the application of levulinic acid in cancer treatment and medical materials, emphasizing its role in simplifying drug synthesis and reducing costs (Zhang et al., 2021).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-11-7-8-14(13(3)9-11)17-10-16(19(21)22)15-6-4-5-12(2)18(15)20-17/h4-10H,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPCYAQMBPYCFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-nitro-1H-pyrazol-1-yl}-N-[1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B456625.png)
![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}-5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B456627.png)
![5-[(5-ethyl-2-thienyl)methylene]-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B456630.png)
![5-{3-[(3-Chlorophenoxy)methyl]-4-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456631.png)
![2-chloro-N-{[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B456632.png)
![1-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456633.png)
![8-Methyl-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylic acid](/img/structure/B456634.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B456636.png)


![3-Ethyl-2-thioxo-5-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B456642.png)
methanone](/img/structure/B456643.png)
![5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456644.png)
![N-(1-phenylethyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B456647.png)